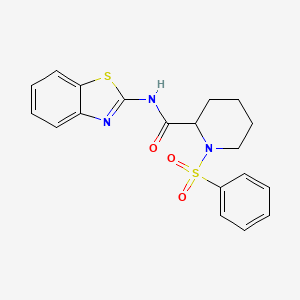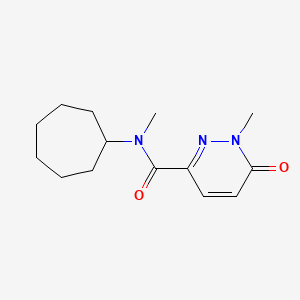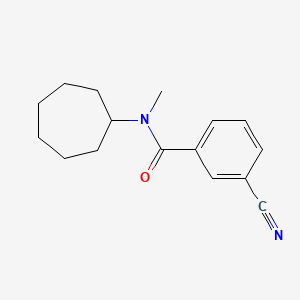
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2009 and has gained attention due to its ability to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division.
Wirkmechanismus
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide works by inhibiting the activity of Aurora kinase A, which is a protein that plays a crucial role in cell division. By inhibiting this protein, N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, studies have shown that N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, further demonstrating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its specificity for Aurora kinase A, which allows for targeted inhibition of this protein. However, one limitation is that N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several potential future directions for research on N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide. One area of interest is the development of combination therapies using N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide and other cancer treatments. Additionally, further studies are needed to determine the long-term effects and potential side effects of N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide in humans. Finally, research on the use of N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide in combination with biomarkers to predict response to treatment could lead to more personalized cancer therapies.
Synthesemethoden
The synthesis of N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide involves several steps, including the reaction of cycloheptylamine with methyl chloroacetate to form N-cycloheptylmethyl glycine ester. This ester is then reacted with hydrazine to form N-cycloheptylmethyl hydrazine, which is subsequently reacted with 1,2,4-triazole-1-carboxylic acid to form the final product, N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15(11-6-4-2-3-5-7-11)12(17)8-16-10-13-9-14-16/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPKBOAZGVQVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)
![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)
![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)